N,N-Diphenylrubicen-5-amine
Description
Properties
CAS No. |
922184-95-0 |
|---|---|
Molecular Formula |
C38H23N |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N,N-diphenylrubicen-5-amine |
InChI |
InChI=1S/C38H23N/c1-3-11-24(12-4-1)39(25-13-5-2-6-14-25)26-21-22-31-34(23-26)30-18-10-20-32-35-28-16-8-7-15-27(28)29-17-9-19-33(36(29)35)38(31)37(30)32/h1-23H |
InChI Key |
UIOKJESMPMAHAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C6C4=CC=CC6=C7C8=CC=CC=C8C9=C7C5=CC=C9 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with a rubicen-5-yl halide (e.g., bromide or iodide) and diphenylamine. In the presence of a palladium catalyst—such as palladium(II) acetate—and a phosphine ligand (e.g., XantPhos or BINAP), the aryl halide undergoes oxidative addition to Pd(0). Subsequent coordination of diphenylamine facilitates transmetallation, followed by reductive elimination to yield N,N-diphenylrubicen-5-amine.
Key Conditions :
- Catalyst System : 1–5 mol% Pd(OAc)₂ with 2–4 equivalents of ligand.
- Base : Cs₂CO₃ or KOtBu in toluene or dioxane.
- Temperature : 80–120°C under inert atmosphere.
- Reaction Time : 12–48 hours.
Optimization and Challenges
Steric hindrance from the rubicene core often necessitates bulky ligands to prevent catalyst deactivation. For example, XantPhos improves yields to 60–75% by stabilizing the Pd intermediate. Side products, such as homocoupled rubicene or over-alkylated amines, are minimized by controlling stoichiometry (1:1.2 rubicene halide to diphenylamine).
Reduction of Nitrile Precursors
The reduction of nitriles provides a two-step pathway to this compound. This method is advantageous for introducing the amine group after constructing the rubicene framework.
Synthesis of Rubicen-5-carbonitrile
Rubicen-5-carbonitrile is prepared via cyanation of rubicene-5-boronic acid using copper(I) cyanide or Pd-catalyzed coupling with cyanide sources.
Lithium Aluminum Hydride Reduction
The nitrile is reduced using LiAlH₄ in tetrahydrofuran (THF) at reflux (66°C). The reaction proceeds via a two-electron transfer mechanism, yielding the primary amine intermediate, which is subsequently alkylated with iodobenzene under basic conditions to install the diphenyl groups.
Limitations :
- Low functional group tolerance (e.g., ester or ketone groups require protection).
- Multiple steps reduce overall yield (40–50% over two steps).
Reductive Amination of Rubicen-5-carbaldehyde
Reductive amination offers a single-step route by condensing rubicen-5-carbaldehyde with diphenylamine in the presence of a reducing agent.
Reaction Pathway
The aldehyde and amine form an imine intermediate, which is reduced in situ using hydrogen gas (H₂) over a nickel or palladium catalyst. Alternatively, sodium cyanoborohydride (NaBH₃CN) in methanol achieves selective reduction at room temperature.
Conditions :
- Catalyst : 5% Pd/C or Raney Ni.
- Pressure : 1–3 bar H₂.
- Solvent : Ethanol or methanol.
- Yield : 55–65%.
Selectivity Considerations
Competing side reactions include over-reduction of the aldehyde to a methyl group or self-condensation of the aldehyde. Excess diphenylamine (2–3 equivalents) and acidic additives (e.g., acetic acid) suppress these pathways.
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient rubicene derivatives undergo nucleophilic substitution with diphenylamine under basic conditions.
Substrate Activation
Rubicene is functionalized with a strong electron-withdrawing group (e.g., nitro or sulfonic acid) at the 5-position to activate the ring for SNAr. Treatment with diphenylamine in dimethylformamide (DMF) at 120°C displaces the leaving group, forming the desired amine.
Challenges :
- Limited to highly activated aryl substrates.
- Harsh conditions may degrade the rubicene framework.
Comparative Analysis of Methods
| Method | Yield (%) | Catalyst/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Palladium coupling | 60–75 | Pd(OAc)₂, XantPhos, Cs₂CO₃ | Single-step, high selectivity | Costly catalysts, ligand optimization |
| Nitrile reduction | 40–50 | LiAlH₄, THF | Modular nitrile synthesis | Multi-step, functional group sensitivity |
| Reductive amination | 55–65 | Pd/C, H₂ | Mild conditions, scalable | Competing side reactions |
| SNAr | 30–40 | DMF, K₂CO₃ | No metal catalysts | Limited substrate scope |
Industrial-Scale Production Considerations
The palladium-catalyzed method is most viable for industrial applications due to its scalability and compatibility with continuous flow reactors. Patent data reveals that optimizing hydrogen pressure (70–210 bar) and temperature (120–160°C) enhances throughput. Catalyst recycling and ligand recovery systems are critical for cost efficiency.
Chemical Reactions Analysis
Types of Reactions: N,N-Diphenylrubicen-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N,N-Diphenylrubicen-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N,N-Diphenylrubicen-5-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological outcomes. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences:
Electronic and Reactivity Profiles
- This compound : The fused aromatic system likely results in a low bandgap, making it suitable for applications in organic electronics. The diphenylamine group may enhance hole-transport properties .
- Its single-crystal structure shows planar geometry with mean C–C bond lengths of 0.002 Å, indicating stability .
- N-(Diphenylmethylene)-2,5-dimethylhex-5-en-3-amine : The unsaturated aliphatic chain and diphenylmethylene group suggest reactivity in cycloaddition or polymerization reactions, though its low yield (26%) hints at synthetic challenges .
Physicochemical Properties
- Lipophilicity : N,N-Dimethyl-5-phenylpentan-1-amine (logP = 2.96) is more lipophilic than this compound (predicted higher logP due to aromaticity), impacting solubility and membrane permeability .
- Hydrogen Bonding: Compounds like 3-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N,N-diethylpropan-1-amine (1 H-bond donor, 1 acceptor) may exhibit different solubility profiles compared to the target compound, which lacks H-bond donors .
Research and Application Contexts
- Pharmaceutical Potential: While Imipramine () is a known antidepressant, this compound’s large aromatic system may limit bioavailability but could be explored for targeted drug delivery due to its rigidity .
- Material Science : The extended conjugation in this compound makes it a candidate for organic semiconductors, contrasting with simpler amines like N,N-Diethyl-5-nitropyridin-2-amine, which may serve as intermediates in synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
